5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine
CAS No.:
Cat. No.: VC4216648
Molecular Formula: C4H7BrN2O
Molecular Weight: 179.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H7BrN2O |
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Molecular Weight | 179.02 g/mol |
IUPAC Name | 5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine |
Standard InChI | InChI=1S/C4H7BrN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
Standard InChI Key | DCJDVEKKUOXALB-UHFFFAOYSA-N |
SMILES | C1C(OC(=N1)N)CBr |
Canonical SMILES | C1C(OC(=N1)N)CBr |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s oxazole ring consists of three carbon atoms, one oxygen, and one nitrogen atom arranged in a planar five-membered ring. The bromomethyl (-CHBr) substituent at position 5 introduces electrophilic reactivity, facilitating nucleophilic substitution reactions . The dihydro configuration (4,5-dihydro-oxazol) indicates partial saturation, with two adjacent carbon atoms in the ring bonded to hydrogen atoms, reducing aromaticity compared to fully unsaturated oxazoles .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine | |
Molecular Formula | ||
Molecular Weight | 179.02 g/mol | |
SMILES | C1C(OC(=N1)N)CBr | |
InChIKey | DCJDVEKKUOXALB-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The compound’s structural validation relies on spectroscopic techniques such as NMR and IR. Computational analyses predict a polar surface area (PSA) of 47.61 Ų and a logP value of 0.23, indicating moderate hydrophilicity . The exact mass, calculated as 177.97400 Da, aligns with high-resolution mass spectrometry data .
Synthesis and Reactivity
Synthetic Pathways
Several methods yield 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine, often starting from oxazole precursors. A common approach involves bromination of 4,5-dihydro-oxazol-2-ylamine derivatives using reagents like or (N-bromosuccinimide) . For example, allylurea (CAS 557-11-9) serves as a precursor in multi-step syntheses, undergoing cyclization and subsequent bromination .
Functionalization Reactions
The bromomethyl group’s reactivity enables diverse derivatizations:
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Nucleophilic Substitution: Reaction with amines (e.g., primary/secondary amines) replaces the bromine atom, forming alkylamino-oxazole derivatives.
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Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl or alkenyl groups .
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Hydrobromide Formation: Treatment with HBr yields the hydrobromide salt (CAS 54377-65-0, ), enhancing solubility for pharmaceutical formulations.
Physicochemical Properties
Stability and Solubility
The compound exhibits stability under inert conditions but is sensitive to moisture and light due to the labile C-Br bond. Solubility data remain limited, though its hydrobromide salt is more water-soluble.
Table 2: Physicochemical Parameters
Spectroscopic Signatures
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NMR: Peaks at δ 3.5–4.0 ppm (methylene protons adjacent to Br), δ 5.1–5.3 ppm (oxazole ring protons) .
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IR: Stretching vibrations at 750 cm (C-Br), 1650 cm (C=N).
Applications in Medicinal Chemistry
Biological Activity
While specific biological targets are under investigation, the compound’s scaffold mimics natural heterocycles, suggesting potential as:
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Antimicrobial Agents: Oxazole derivatives inhibit bacterial efflux pumps.
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Kinase Inhibitors: Structural analogs interfere with ATP-binding pockets in cancer-related kinases .
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Prodrug Candidates: Bromomethyl groups enable conjugation with bioactive moieties for targeted delivery.
Case Study: Hydrobromide Salt
The hydrobromide variant (CAS 54377-65-0) demonstrates improved bioavailability in preclinical models, underscoring its utility in optimizing pharmacokinetic profiles.
Related Compounds and Derivatives
Allylurea (CAS 557-11-9)
A precursor in synthesis, allylurea undergoes cyclization to form oxazole intermediates . Its properties include a melting point of 84–86°C and solubility in polar solvents .
2-Amino-5-bromomethyl-2-oxazoline
A tautomeric form with comparable reactivity, explored in polymer chemistry as a cross-linking agent .
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